L-Methionine-34S

Catalog No.
S1771161
CAS No.
1006386-95-3
M.F
C5H11NO2S
M. Wt
151.116
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionine-34S

CAS Number

1006386-95-3

Product Name

L-Methionine-34S

IUPAC Name

(2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

151.116

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2

InChI Key

FFEARJCKVFRZRR-XFUDJREASA-N

SMILES

CSCCC(C(=O)O)N

Synonyms

(S)-2-Amino-4-(methylthio)butanoic-34S Acid; Cymethion-34S; S-Methyl-L-momocysteine-34S; L-α-Amino-γ-methylthiobutyric-34S Acid; Methionine-34S; NSC 22946-34S; S-Methionine-34S; S-Methyl-L-homocysteine-34S; h-Met-oh-34S; l-Methionine-34S; α-Amino-γ-m

Here are some specific scientific research applications of L-Methionine-34S:

Protein Synthesis and Turnover:

L-Methionine-34S is a valuable tool for studying protein synthesis and turnover. By incorporating the labeled methionine into newly synthesized proteins, researchers can track the protein's movement within the cell, measure its degradation rate, and assess the overall protein synthesis activity in various tissues and conditions.

Methionine Metabolism:

L-Methionine-34S plays a crucial role in investigating methionine metabolism pathways. By tracing the labeled sulfur through various metabolic products, researchers can gain insights into the different pathways involved in the breakdown and utilization of methionine within the body. This information is crucial for understanding the role of methionine in various physiological processes and potential disease states.

Cellular and Organ Function:

L-Methionine-34S can be used to assess the function of specific cells and organs. By measuring the incorporation of the labeled methionine into proteins within specific tissues, researchers can gain insights into the protein synthesis activity of those tissues. This information can be helpful in understanding the impact of various factors, such as disease or environmental exposures, on cellular and organ function.

L-Methionine-34S is a stable isotope of the essential amino acid L-methionine, characterized by the presence of sulfur-34 (^34S). The chemical formula for L-methionine is C₅H₁₁NO₂S, and it plays a vital role in various biological processes. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through dietary sources such as meat, fish, and dairy products. L-Methionine-34S is particularly valuable in research and clinical settings for tracing metabolic pathways involving sulfur-containing compounds and for studying protein synthesis mechanisms .

L-Methionine-34S functions similarly to L-methionine in biological systems. The presence of the ³⁴S isotope allows researchers to use it as a tracer molecule [].

  • Tracer studies: By incorporating L-Methionine-34S into cell cultures or biological samples, scientists can track the metabolism and incorporation of methionine within the system. The ³⁴S isotope can be detected using mass spectrometry, allowing researchers to study protein synthesis, methionine uptake, and metabolic pathways [].
  • L-Methionine-34S is likely to share similar safety profiles with L-methionine. L-methionine is generally regarded as safe for consumption at recommended dietary levels [].
  • However, as with any research chemical, it's important to handle L-Methionine-34S with appropriate precautions following safety guidelines for laboratory chemicals.
, primarily as a methyl donor through its derivative, S-adenosylmethionine. This compound is involved in methylation reactions that are critical for DNA methylation, neurotransmitter synthesis, and the metabolism of various biomolecules. The conversion of L-methionine to S-adenosylmethionine is catalyzed by the enzyme S-adenosylmethionine synthase, which utilizes ATP in the process. Additionally, L-methionine can be converted to homocysteine through transsulfuration pathways, which can then participate in further metabolic reactions .

L-Methionine-34S exhibits several biological activities due to its role as an essential amino acid. It functions as a precursor for various biomolecules, including proteins and neurotransmitters. Furthermore, it plays a crucial role in antioxidant defense by contributing to the synthesis of glutathione, a major antioxidant in the body. Research has indicated potential therapeutic applications for L-methionine in conditions such as liver disorders and neurodegenerative diseases due to its protective effects on tissues and its involvement in detoxification processes .

L-Methionine-34S can be synthesized through various methods:

  • Chemical Synthesis: Traditional chemical methods involve the reaction of appropriate precursors under controlled conditions to yield L-methionine-34S.
  • Biotechnological Production: Microbial fermentation processes utilizing specific strains capable of incorporating sulfur-34 into methionine can produce L-methionine-34S efficiently.
  • Isotope Enrichment Techniques: These methods focus on enriching natural sources of methionine with sulfur-34 through specific

Studies have shown that L-Methionine-34S interacts with various enzymes and proteins involved in metabolic pathways. For instance, it plays a role in the activity of S-adenosylmethionine-dependent methyltransferases that facilitate methyl group transfers to nucleic acids and proteins. Additionally, its interaction with homocysteine metabolism highlights its importance in cardiovascular health. Research indicates that elevated levels of homocysteine due to impaired methionine metabolism may contribute to cardiovascular diseases .

L-Methionine-34S shares similarities with other sulfur-containing amino acids but has unique characteristics that set it apart:

CompoundChemical FormulaKey Features
L-MethionineC₅H₁₁NO₂SEssential amino acid; precursor to S-adenosylmethionine
CysteineC₃H₇NO₂SContains thiol group; important for protein structure
HomocysteineC₄H₉NO₂SMetabolite of methionine; linked to cardiovascular risk
L-CysteineC₃H₇NO₂SAntioxidant properties; involved in glutathione synthesis

L-Methionine-34S is unique due to its stable isotope composition (^34S), which allows researchers to trace its biological pathways more effectively compared to other compounds .

XLogP3

-1.9

Dates

Modify: 2023-08-15

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